molecular formula C20H19ClFN5OS B1683908 MK-8745

MK-8745

Cat. No.: B1683908
M. Wt: 431.9 g/mol
InChI Key: YCRFPWKUUNKNDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-8745 is a selective small-molecule inhibitor of Aurora A kinase, a member of the serine/threonine kinase family. Aurora A kinase plays a crucial role in cell division by regulating chromatid segregation. This compound has shown potential in inhibiting tumor growth in preclinical models and is effective against a wide range of human cancer cell lines .

Biochemical Analysis

Biochemical Properties

MK-8745 plays a significant role in biochemical reactions, particularly in the inhibition of Aurora A kinase . It interacts with Aurora A kinase, a key regulator of mitotic progression that is commonly upregulated in human tumors . The interaction between this compound and Aurora A kinase is characterized by a strong binding affinity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been shown to induce cell cycle arrest at the G2/M phase with accumulation of tetraploid DNA followed by cell death in non-Hodgkin lymphoma (NHL) cells . Furthermore, it has been found to stimulate cell apoptosis in a p53-dependent manner when tested in vitro in cell lines of multiple lineages .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to Aurora A kinase, inhibiting its activity and leading to cell cycle arrest . This binding interaction results in the reduction of Aurora A phosphorylation and a simultaneous decrease in the levels of Aurora A substrates such as TPX2, Eg5, and TACC3 .

Temporal Effects in Laboratory Settings

Over time, this compound treatment leads to a progressive accumulation of tetraploid DNA in cells, followed by cell death . It requires high concentrations to achieve full inhibition in a cellular context, indicating a need for more potent Aurora A-selective inhibitors .

Metabolic Pathways

This compound is involved in the Aurora A kinase pathway, interacting with this enzyme to inhibit its activity

Preparation Methods

The synthesis of MK-8745 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The solubility of this compound in dimethyl sulfoxide is greater than 21.6 milligrams per milliliter . The compound is typically prepared through a series of organic reactions, including the formation of a piperazine ring and the introduction of a thiazole group. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Scientific Research Applications

Non-Hodgkin Lymphoma

MK-8745 has shown promise in treating NHL by targeting the Aurora A kinase pathway. Studies indicate that sensitivity to this compound correlates with the expression levels of TPX2 (targeting protein for Xenopus kinase-like protein 2), which can serve as a biomarker for patient stratification . In vitro studies demonstrated that this compound treatment significantly reduced cell viability in various NHL cell lines, suggesting its potential as a therapeutic agent .

Breast Cancer

Research indicates that this compound can induce apoptosis in breast cancer cells by disrupting normal mitotic processes. Its effectiveness may vary depending on the genetic background of the tumor, necessitating further exploration into predictive biomarkers for treatment response .

Combination Therapies

Combining this compound with other therapeutic agents has been explored to enhance its efficacy. For instance, studies have shown that pairing this compound with anti-GD2 monoclonal antibodies can increase apoptotic responses in neuroblastoma cell lines, suggesting a synergistic effect that warrants further investigation .

Study 1: Non-Hodgkin Lymphoma Sensitivity

A study evaluated the effects of this compound on various NHL cell lines, revealing that higher expression levels of TPX2 correlated with increased sensitivity to treatment. Cells with TPX2 knockdown exhibited enhanced sensitivity to this compound, while overexpression led to drug resistance .

Study 2: In Vivo Efficacy

In xenograft models using mice implanted with human cancer cells, this compound demonstrated anti-tumor activity, although complete regression was not achieved. Tumor growth inhibition was observed in specific cell lines, indicating its potential utility in clinical settings .

Data Table: Summary of Key Findings

Application Cell Type Effect Biomarker Reference
Non-Hodgkin LymphomaVarious NHL Cell LinesInduces G2/M arrest and apoptosisTPX2
Breast CancerBreast Cancer Cell LinesInduces apoptosis; varies by genetic typeUnknown
NeuroblastomaIMR-32 and CHP-134 CellsEnhanced apoptosis with combination therapyUnknown

Biological Activity

MK-8745 is a selective inhibitor of Aurora A kinase, a critical regulator of mitosis and chromatid segregation. Its biological activity has been extensively studied in various cancer models, particularly in the context of non-Hodgkin lymphoma (NHL) and colorectal cancer. This article summarizes key findings regarding its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of Aurora A kinase, which is essential for proper cell division. The compound has been shown to induce apoptotic cell death in a p53-dependent manner . In p53 wild-type cell lines, this compound treatment leads to:

  • Phosphorylation of p53 (Ser15)
  • Increased expression of p53 protein
  • Cell cycle arrest at the G2/M phase

In vitro studies indicate that exposure to 1 μM this compound for 24 hours results in significant cell cycle arrest across various NHL cell lines, with Z138C cells demonstrating a notable sensitivity to treatment .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively induces cell death and cell cycle arrest in various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (nM) G2/M Arrest (%) Apoptosis Induction (%)
Z138C0.65.5-fold increaseSignificant
Granta 519-ModerateInduces apoptosis
Akata-No effect-
JVM2-No effect-

The data indicate that this compound selectively inhibits Aurora A activity, leading to increased apoptotic signaling in sensitive cell lines .

In Vivo Studies

Animal studies using athymic mice have shown that this compound possesses anti-tumor activity when administered subcutaneously at a dosage of 800 nM over 7 to 12 days. Key findings include:

  • Tumor Growth Inhibition: Significant reduction in tumor size for HCT116 cells with various genetic modifications (e.g., Puma(-), p21(-)).
  • Tumor Resistance: Despite its efficacy, some tumors displayed resistance, indicating the need for combination therapies or alternative approaches to enhance response rates .

Case Studies and Clinical Implications

While this compound has not yet advanced to clinical trials, its preclinical efficacy suggests potential as a therapeutic agent in treating cancers characterized by aberrant Aurora A activity. Notably, its use could be particularly beneficial in cases where p53 is functional, as the compound's activity is heavily reliant on this pathway.

Comparative Analysis with Other Aurora Kinase Inhibitors

This compound has been compared with other Aurora kinase inhibitors regarding selectivity and potency. The following table summarizes its selectivity relative to other compounds:

Inhibitor Selectivity for Aurora A IC50 (nM)
MK-5108Highest≤10
MLN8237Moderate~100
This compoundHigh (1,030-fold)~431
MLN8054Lower~200

This compound exhibits a high selectivity for Aurora A compared to other inhibitors but requires higher concentrations for effective inhibition in cellular contexts .

Properties

IUPAC Name

(3-chloro-2-fluorophenyl)-[4-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN5OS/c21-16-5-2-4-15(18(16)22)19(28)27-10-8-26(9-11-27)13-14-3-1-6-17(24-14)25-20-23-7-12-29-20/h1-7,12H,8-11,13H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRFPWKUUNKNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-8745
Reactant of Route 2
Reactant of Route 2
MK-8745
Reactant of Route 3
Reactant of Route 3
MK-8745
Reactant of Route 4
Reactant of Route 4
MK-8745
Reactant of Route 5
Reactant of Route 5
MK-8745
Reactant of Route 6
Reactant of Route 6
MK-8745

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.